

Inter-day and intra-day precision for amlodipine enantiomer analysis

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Compound of Interest

Compound Name: (R)-Amlodipine-d4

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Precision in Amlodipine Enantiomer Analysis: A Comparative Guide

The stereoselective analysis of amlodipine enantiomers is critical for pharmacokinetic studies and the quality control of pharmaceutical formulations, given that the (S)-enantiomer is the pharmacologically active form. This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods for the quantification of amlodipine enantiomers, supported by experimental data from published studies.

Precision Data Overview

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) is assessed by analyzing samples on the same day, while inter-day precision (intermediate precision) is evaluated over a longer period, such as on different days.

Below is a summary of the inter-day and intra-day precision for different analytical techniques used for the chiral separation of amlodipine.

Method	Matrix	Analyte	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Reference
LC-MS/MS	Human Plasma	(R)-Amlodipine	0.050 (LLOQ)	6.00	Not explicitly stated for LLOQ, but part of 18 runs over 3 batches	[1]
0.150 (LQC)	4.10	6.10	[2]			
20.000 (MQC)	2.50	3.30	[2]			
40.000 (HQC)	2.00	2.60	[2]			
(S)-Amlodipine	0.050 (LLOQ)	4.80	Not explicitly stated for LLOQ, but part of 18 runs over 3 batches	[1]		
0.150 (LQC)	3.50	5.20				
20.000 (MQC)	2.10	2.90				
40.000 (HQC)	1.80	2.40				
LC-MS/MS	Human Plasma	R-Amlodipine	0.1 - 10	Met acceptance criteria	Met acceptance criteria	

& S-
Amlodipine

HPLC	Pharmaceutical Tablets	(S)- Amlodipine	10 - 500 (µg/mL)	< 2% (RSD)	< 2% (RSD)
Capillary Electrophoresis	Pharmaceutical Preparations	R- Amlodipine & S- Amlodipine	Not Specified	Validated	Validated

Experimental Methodologies

A detailed experimental protocol is crucial for the reproducibility of results. Below are representative protocols for the methods cited.

1. LC-MS/MS Method for Amlodipine Enantiomers in Human Plasma

- Sample Preparation (Solid Phase Extraction):
 - Condition a Strata™-X 33 µm Polymeric Reversed Phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - To 100 µL of spiked human plasma, add 5 µL of internal standard working solution (R-Amlodipine-d4 and S-Amlodipine-d4).
 - Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex.
 - Load the sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
 - Dry the cartridge for 5-10 minutes under vacuum.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

- Chromatographic Conditions:
 - HPLC System: SCIEX ExionLC™ AD
 - Column: Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm
 - Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)
 - Flow Rate: 0.3 mL/min
 - Mode: Isocratic elution
 - Total Run Time: 7 minutes
- Mass Spectrometric Conditions:
 - Mass Spectrometer: SCIEX QTRAP® 4500
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - (R)- and (S)-Amlodipine: 409.3/237.9
 - (R)- and (S)-Amlodipine-d4: 413.3/237.9
 - Source Temperature: 300°C
 - Spray Voltage: 5500 V

2. HPLC Method for Amlodipine Enantiomers in Pharmaceutical Tablets

- Sample Preparation:
 - Prepare a stock solution of the amlodipine racemate.
 - Further dilute with the mobile phase to achieve the desired concentration.

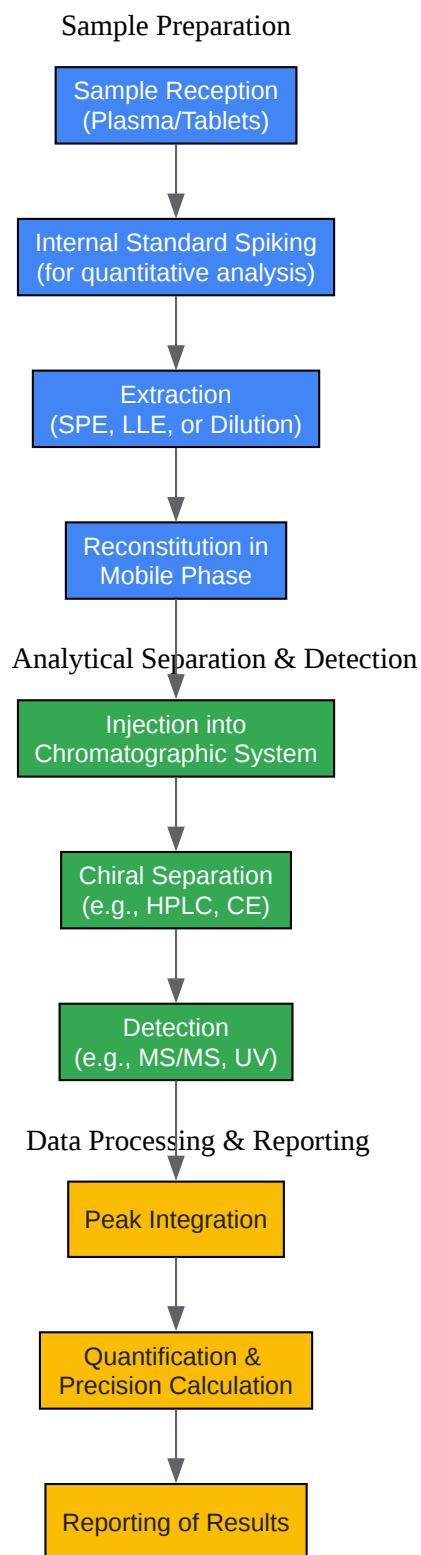
- Chromatographic Conditions:
 - Column: WondaSil C18 (achiral)
 - Mobile Phase: Methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L⁻¹ sulfobutylether- β -cyclodextrin (SBE- β -CD) and 0.3 mmol L⁻¹ polyethylene glycol-20000 (PEG-20M) as dual chiral mobile phase additives.
 - Run Time: Within 16 minutes.

3. Capillary Electrophoresis Method for Amlodipine Enantiomers

- Sample Preparation:
 - Dissolve the sample in the background electrolyte (BGE).
- Electrophoretic Conditions:
 - Instrument: Capillary Electrophoresis system
 - Capillary: Fused silica
 - Background Electrolyte (BGE): 25 mM phosphate buffer (pH = 9.0) containing 15 mM carboximethyl- β -CD (CM- β -CD) as a chiral selector.
 - Voltage: +25 kV
 - Temperature: 15 °C
 - Injection: 30 mbar for 1 second
 - Detection: UV at 230 nm
 - Run Time: Approximately 5 minutes

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of amlodipine enantiomers, from sample reception to data analysis.



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Caption: A generalized workflow for the chiral analysis of amlodipine enantiomers.

Alternative Methods and Comparisons

Besides the widely used LC-MS/MS and HPLC methods, Capillary Electrophoresis (CE) presents a viable alternative for the chiral separation of amlodipine.

- **LC-MS/MS:** This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug are present in complex matrices like plasma. The use of a chiral stationary phase is common for achieving separation. The precision is generally very high, with %CV values often below 5%.
- **HPLC with Chiral Mobile Phase Additives:** This approach provides a cost-effective alternative to expensive chiral columns. By using an achiral stationary phase and adding chiral selectors to the mobile phase, enantiomeric separation can be achieved. While it may have a slightly longer run time compared to some LC-MS/MS methods, its precision is excellent for the analysis of pharmaceutical dosage forms.
- **Capillary Electrophoresis (CE):** CE is known for its high separation efficiency, short analysis time, and low consumption of samples and reagents. The use of cyclodextrins as chiral selectors in the background electrolyte is a common strategy for separating amlodipine enantiomers. This method is particularly useful for the quality control of pharmaceutical preparations.

In conclusion, the choice of method depends on the specific application. For bioequivalence or pharmacokinetic studies requiring high sensitivity in biological matrices, LC-MS/MS is the preferred method. For routine quality control of pharmaceutical tablets, HPLC with either a chiral stationary phase or chiral mobile phase additives, and Capillary Electrophoresis are all robust and precise methods.

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References

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- 2. sciex.com [sciex.com]
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